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molecular formula C7H3ClN2O B8773219 3-Chloro-5-formylpicolinonitrile

3-Chloro-5-formylpicolinonitrile

Cat. No. B8773219
M. Wt: 166.56 g/mol
InChI Key: XOQSRKKAUPXGHF-UHFFFAOYSA-N
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Patent
US08097628B2

Procedure details

CrO2 (Magtrieve) (335 mg, 3.99 mmol) was added to a solution of 3-chloro-5-(hydroxymethyl)-2-pyridinecarbonitrile (33.6 mg, 0.199 mmol) in DCM (2.5 ml) and the mixture was stirred at 40° C. TLC (5% MeOH in DCM) after 3 h showed some starting material. It was heated at 40° C. overnight and full conversion was observed by TLC. The solids were filtered off and the solvent evaporated, yielding 3-chloro-5-formyl-2-pyridinecarbonitrile (19.7 mg, 0.118 mmol, 59% yield) as a white solid.
[Compound]
Name
CrO2
Quantity
335 mg
Type
reactant
Reaction Step One
Quantity
33.6 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:10]#[N:11])=[N:4][CH:5]=[C:6]([CH2:8][OH:9])[CH:7]=1.CO>C(Cl)Cl>[Cl:1][C:2]1[C:3]([C:10]#[N:11])=[N:4][CH:5]=[C:6]([CH:8]=[O:9])[CH:7]=1

Inputs

Step One
Name
CrO2
Quantity
335 mg
Type
reactant
Smiles
Name
Quantity
33.6 mg
Type
reactant
Smiles
ClC=1C(=NC=C(C1)CO)C#N
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was heated at 40° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solids were filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)C=O)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.118 mmol
AMOUNT: MASS 19.7 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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